molecular formula C8H6F2O2 B067421 2,3-Difluoro-6-methoxybenzaldehyde CAS No. 187543-87-9

2,3-Difluoro-6-methoxybenzaldehyde

Cat. No. B067421
M. Wt: 172.13 g/mol
InChI Key: AKOJAYHBKACKNJ-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

A solution of lithium diisopropylamide, 2M in THF/n-heptane (171 mL, 341 mmol) was further diluted with dry THF (250 mL) and cooled under nitrogen to −75° C. 3,4-Difluoroanisole (46.8 g, 325 mmol) in dry THF (100 mL) was added dropwise and the mixture stirred at −75° C. for 1 h. Dry N,N-dimethylformamide (27.6 mL, 358 mmol) was added dropwise and the mixture stirred for 10 mins at −70° C. Acetic acid (30 mL) and water (400 mL) were added, warming the temperature to 10° C. Extracted into diethyl ether (2×300 mL). Combined extracts were washed with water (250 mL), aqueous hydrochloric acid (0.2 N, 400 mL) and brine (2×250 mL), dried (MgSO4) and the solvent evaporated in vacuo to give a red/orange oil which crystallised. Purification was by recrystallisation from diethyl ether/petroleum ether 40–60 to give (53.0 g, 95%) of solid; δH (300 MHz, CDCl3) 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), and 3.93 (3H, s OCH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF n-heptane
Quantity
171 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
27.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[CH2:9]1[CH2:13][O:12][CH2:11][CH2:10]1.CCCCCCC.[F:21][C:22]1[CH:23]=[C:24]([O:29]C)C=C[C:27]=1[F:28].CN(C)C=O>C1COCC1.O.C(O)(=O)C>[F:21][C:22]1[C:27]([F:28])=[CH:10][CH:9]=[C:13]([O:12][CH3:11])[C:23]=1[CH:24]=[O:29] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
THF n-heptane
Quantity
171 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
46.8 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
27.6 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at −75° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 10 mins at −70° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warming the temperature to 10° C
EXTRACTION
Type
EXTRACTION
Details
Extracted into diethyl ether (2×300 mL)
WASH
Type
WASH
Details
Combined extracts were washed with water (250 mL), aqueous hydrochloric acid (0.2 N, 400 mL) and brine (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red/orange oil which
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was by recrystallisation from diethyl ether/petroleum ether 40–60

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.